4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride
Description
4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride is a synthetic amino acid derivative characterized by a pentanoic acid backbone substituted with a morpholine ring at the 5-position and an amino group at the 4-position. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biochemical and pharmacological studies.
Properties
IUPAC Name |
4-amino-5-morpholin-4-ylpentanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.2ClH/c10-8(1-2-9(12)13)7-11-3-5-14-6-4-11;;/h8H,1-7,10H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUZJVWZLHJPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CCC(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride typically involves the reaction of 4-morpholinylpentanoic acid with an amine source under controlled conditions . The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves several steps, including:
Formation of the Intermediate: The initial step involves the reaction of 4-morpholinylpentanoic acid with an amine source to form an intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Neuroscience Research
Glutamate Receptor Modulation
4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride has been identified as a modulator of glutamate receptors, which are critical for synaptic transmission and plasticity. Its agonistic properties at these receptors suggest potential therapeutic applications in neurodegenerative diseases and cognitive disorders. Studies indicate that the compound can influence receptor activity, providing insights into its role in synaptic functions and neuroprotection .
Case Study: Neuroprotective Effects
Research has demonstrated that this compound can protect neurons from excitotoxicity, a condition caused by excessive stimulation of glutamate receptors. In vitro studies showed that treatment with this compound reduced neuronal cell death in models of neurodegeneration .
Pharmaceutical Development
Lead Compound for Drug Development
The compound is being explored as a lead structure for developing new pharmaceuticals targeting neurological disorders. Its unique structural features allow for modifications that can enhance biological activity or specificity towards certain receptors .
Synthesis of Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and esterifications. These synthetic pathways enable the creation of various derivatives with potentially improved pharmacological profiles .
Biological Activities
Antiviral and Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antiviral and anticancer activities. For example, related compounds have shown efficacy against influenza A virus and various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
| Activity | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antiviral | Influenza A | 10.5 | Effective in inhibiting viral replication |
| Anticancer | MCF-7 | 5.85 | Comparable to standard drug 5-Fluorouracil |
| Anticancer | A549 | 21.3 | Significant growth inhibition observed |
Mechanism of Action
The mechanism of action of 4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with . The exact molecular targets and pathways involved are still under investigation in various research studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Key Observations :
Morpholine vs. APV’s phosphono group reduces its metabolic stability compared to the morpholine-containing analogue .
Amino Group Positioning: The 4-amino group in the target compound distinguishes it from 5-(morpholin-4-yl)pentanoic acid hydrochloride, which lacks this substituent. This difference likely alters biological activity, as amino groups often participate in hydrogen bonding or catalytic interactions .
Physicochemical and Functional Comparisons
Vapor Pressure and Stability :
- Pentanoic acid derivatives: Evidence suggests that vapor pressure and stability vary significantly with substituents. For example, hexanoic acid (C6) exhibits lower volatility than pentanoic acid (C5) due to increased chain length, while morpholine-containing derivatives like the target compound are non-volatile due to ionic salt formation .
- Degradation risks: Heptanoic acid (C7) shows instability under heated GC conditions, but the dihydrochloride salt form of the target compound likely mitigates such degradation .
Biological Activity
4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride (also referred to as compound 1) is a synthetic amino acid derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of a pentanoic acid backbone with an amino group and a morpholine ring. The dihydrochloride form enhances its solubility in aqueous solutions, facilitating biological assays.
Molecular Formula
- Molecular Formula : C_{9}H_{18}Cl_{2}N_{2}O_{2}
- Molecular Weight : 239.16 g/mol
The primary mechanism of action for this compound involves its interaction with neurotransmitter systems, particularly the glutamatergic system. It acts as an agonist at specific glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.
Key Mechanisms:
- Glutamate Receptor Modulation : The compound enhances the activity of NMDA receptors, leading to increased calcium influx into neurons, which is vital for synaptic strengthening.
- Neuroprotective Effects : By modulating excitatory neurotransmission, it may provide neuroprotective effects against excitotoxicity associated with various neurological disorders.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
Neuropharmacological Effects
- Cognitive Enhancement : Studies indicate that this compound may improve learning and memory in animal models by enhancing synaptic plasticity.
- Antidepressant-like Effects : Animal studies have shown that it exhibits antidepressant-like effects in forced swim tests, suggesting potential therapeutic applications in mood disorders.
Antioxidant Properties
Research indicates that this compound possesses antioxidant properties, which may help mitigate oxidative stress in neuronal tissues.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated cognitive enhancement in mice subjected to learning tasks when treated with varying doses of the compound. |
| Study 2 | Showed significant reduction in depressive behaviors in rodent models, supporting its potential as an antidepressant. |
| Study 3 | Investigated the antioxidant capacity, revealing a decrease in oxidative markers in brain tissues after treatment. |
Q & A
Q. What synthetic methodologies are recommended for preparing 4-amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride?
- Methodological Answer : Nickel-catalyzed amination (e.g., using NiCl₂·glyme complexes) is effective for introducing morpholine moieties into aromatic systems . For the target compound, a multistep synthesis could involve:
- Step 1 : Coupling a protected pentanoic acid derivative with morpholine under Buchwald-Hartwig conditions.
- Step 2 : Deprotection of the amino group followed by HCl salt formation.
- Critical Considerations : Use freshly distilled morpholine (distilled over CaH₂ to remove moisture) to avoid side reactions . Purification via silica gel chromatography (hexanes/ethyl acetate gradient) is recommended for intermediates .
Q. How can the purity and identity of this compound be validated in academic research?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>98% by peak area).
- NMR : Confirm the morpholine ring (δ 3.6–3.8 ppm for -N-CH₂-O-) and dihydrochloride salt formation (broad -NH₃⁺ signals at δ 8.0–8.5 ppm) .
- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl content (e.g., Cl⁻ content ~21.3% for dihydrochloride) .
Q. What solvents and conditions are optimal for dissolving this compound in biological assays?
- Methodological Answer :
- Polar Solvents : Freely soluble in water, methanol, or ethanol due to the ionic dihydrochloride group and polar morpholine moiety .
- Stability : Prepare fresh aqueous solutions (pH 4–6) to avoid hydrolysis; avoid prolonged exposure to DMSO, which may promote decomposition .
Q. How should researchers handle discrepancies in reported solubility data?
- Methodological Answer :
- Experimental Verification : Conduct parallel solubility tests in PBS, DMSO, and cell culture media at 25°C and 37°C.
- Contradiction Resolution : If literature conflicts (e.g., ethanol vs. methanol solubility), prioritize data from peer-reviewed pharmacological studies over vendor specifications .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Risk Assessment : Evaluate hazards associated with morpholine (flammability, respiratory irritation) and HCl gas release during synthesis .
- Mitigation : Use fume hoods, wear nitrile gloves, and store in airtight containers under inert gas (argon) to prevent deliquescence .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Use SHELXL for refinement, focusing on the morpholine ring conformation and HCl salt interactions .
- Challenges : Crystallization may require slow vapor diffusion (methanol/water) or co-crystallization with crown ethers to stabilize the ionic form .
Q. What strategies address low yields in the final HCl salt formation step?
- Methodological Answer :
- Optimization :
Use gaseous HCl in anhydrous ethanol at 0°C to precipitate the dihydrochloride salt.
Monitor pH (target pH ~2–3) and stir for 12 hours to ensure complete protonation .
- Yield Improvement : Add anti-solvents like diethyl ether to reduce solubility and enhance crystallization .
Q. How do thermodynamic properties (e.g., melting point, stability) vary with synthetic batches?
- Methodological Answer :
- DSC/TGA Analysis : Compare melting points (expected range: 180–200°C with decomposition) and thermal stability across batches .
- Data Interpretation : Batch-to-batch variations >5% in melting points suggest impurities; revisit recrystallization solvents (e.g., ethanol/water vs. acetonitrile) .
Q. What analytical techniques differentiate this compound from its des-chloro or mono-HCl analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
